Isobornyl butyrate

Catalog No.
S1894678
CAS No.
58479-55-3
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobornyl butyrate

CAS Number

58479-55-3

Product Name

Isobornyl butyrate

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1

InChI Key

VIPNQHBVIDJXJE-QIMFLAQGSA-N

SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

Solubility

Soluble in oils; Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C

Isobornyl butyrate is an organic compound classified as an ester, specifically the butyrate ester of isoborneol. It is characterized by its pleasant fragrance, which is reminiscent of pine, making it valuable in the fragrance and flavor industry. The chemical formula for isobornyl butyrate is C14H24O2C_{14}H_{24}O_{2}, and it has a molecular weight of approximately 224.34 g/mol. This compound is typically produced through the esterification of isoborneol with butyric acid under acidic conditions, resulting in a product that exhibits high selectivity and purity .

Isobornyl butyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor. The specific mechanism by which this interaction occurs is not fully elucidated but likely involves the shape and functional groups of the molecule fitting into the binding pocket of the receptor.

Isobornyl butyrate is generally recognized as safe (GRAS) for use in food by the FDA []. However, it may cause skin irritation or allergic reactions in some individuals [].

  • Flammability: Isobornyl butyrate has a relatively high flash point, indicating low flammability [].
  • Stability: It is considered a stable compound under normal storage conditions.

The primary reaction involved in the synthesis of isobornyl butyrate is the esterification process, where isoborneol reacts with butyric acid. This reaction can be catalyzed by various acids, including sulfuric acid or heteropoly acids, which facilitate the removal of water and drive the formation of the ester. The reaction can be represented as follows:

Isoborneol+Butyric AcidAcid CatalystIsobornyl Butyrate+Water\text{Isoborneol}+\text{Butyric Acid}\xrightarrow{\text{Acid Catalyst}}\text{Isobornyl Butyrate}+\text{Water}

This reaction typically proceeds with high selectivity and minimal side products when optimized conditions are maintained, such as temperature and catalyst concentration .

The synthesis of isobornyl butyrate can be achieved through several methods:

  • Esterification Reaction: The most common method involves the direct reaction between isoborneol and butyric acid in the presence of an acid catalyst. This method can yield high selectivity for isobornyl butyrate.
  • Catalytic Methods: Various catalysts can be employed to enhance the reaction efficiency:
    • Heteropoly acid catalysts have shown to improve yields significantly while minimizing by-products.
    • Composite catalysts, such as tartaric acid combined with boric acid, have also been explored for their synergistic effects on reaction rates .
  • Continuous Flow Synthesis: Recent advancements include continuous flow systems that allow for more efficient production processes, reducing reaction times and improving safety by minimizing exposure to hazardous conditions .

Research into the interactions of isobornyl butyrate with other chemical compounds has primarily focused on its reactivity as an ester. Esters like isobornyl butyrate can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding alcohol (isoborneol) and carboxylic acid (butyric acid). Furthermore, studies indicate that esters can interact with various biological systems, potentially affecting metabolic pathways or exhibiting toxicity at certain concentrations .

Isobornyl butyrate shares structural similarities with several other esters, particularly those derived from terpenes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Isobornyl acetateC12H22O2C_{12}H_{22}O_2Derived from acetic acid; commonly used in fragrances
Bornyl acetateC12H22O2C_{12}H_{22}O_2Similar structure; derived from bornyl alcohol
Bornyl butyrateC14H24O2C_{14}H_{24}O_2Closely related; exhibits similar odor properties
Isopropyl butyrateC10H20O2C_{10}H_{20}O_2Different alcohol base; used primarily as a solvent

Uniqueness of Isobornyl Butyrate

Isobornyl butyrate's unique characteristics stem from its specific structure derived from isoborneol, which imparts distinct olfactory properties not found in other similar compounds. Its synthesis route also allows for high selectivity and purity compared to other esters synthesized from more complex or less reactive alcohols .

Physical Description

Colourless liquid; Herbaceous aroma

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

224.177630004 g/mol

Monoisotopic Mass

224.177630004 g/mol

Heavy Atom Count

16

Density

0.981-0.991

Other CAS

58479-55-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-: INACTIVE

Dates

Modify: 2024-04-14

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